molecular formula C17H22N4O B6929906 N-(2-phenyl-2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide

N-(2-phenyl-2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide

Cat. No.: B6929906
M. Wt: 298.4 g/mol
InChI Key: SPVABUKEIRNZCV-UHFFFAOYSA-N
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Description

N-(2-phenyl-2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a phenyl group, a pyrrolidine ring, and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(2-phenyl-2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(12-15-8-9-19-20-15)18-13-16(21-10-4-5-11-21)14-6-2-1-3-7-14/h1-3,6-9,16H,4-5,10-13H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVABUKEIRNZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)CC2=CC=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenyl-2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide: Lacks the pyrrolidine ring.

    N-(2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide: Lacks the phenyl group.

    N-(2-phenyl-2-pyrrolidin-1-ylethyl)acetamide: Lacks the pyrazole ring.

Uniqueness

N-(2-phenyl-2-pyrrolidin-1-ylethyl)-2-(1H-pyrazol-5-yl)acetamide is unique due to the presence of all three functional groups (phenyl, pyrrolidine, and pyrazole), which may confer distinct chemical and biological properties compared to its analogs.

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